molecular formula C20H14O6 B13991939 (5,6,11,12-Tetraoxo-1,4,4a,12a-tetrahydrotetracen-1-yl) acetate CAS No. 58976-82-2

(5,6,11,12-Tetraoxo-1,4,4a,12a-tetrahydrotetracen-1-yl) acetate

Cat. No.: B13991939
CAS No.: 58976-82-2
M. Wt: 350.3 g/mol
InChI Key: ZWBPPZICKXFYCI-UHFFFAOYSA-N
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Description

5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- is a complex organic compound known for its unique chemical structure and properties This compound is part of the naphthacene family, which is characterized by a tetracyclic ring system

Preparation Methods

The synthesis of 5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthacene core, followed by functionalization to introduce the acetyloxy group. Common reagents used in these reactions include acetic anhydride and catalysts such as sulfuric acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy group is replaced by other functional groups. Common reagents include nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- can be compared with other similar compounds in the naphthacene family, such as:

    5,6,11,12-Naphthacenetetrone: Lacks the acetyloxy group, leading to different chemical properties and reactivity.

    1,4,4a,12a-Tetrahydro-5,6,11,12-Naphthacenetetrone: Similar core structure but different functional groups, affecting its applications and biological activities.

The uniqueness of 5,6,11,12-Naphthacenetetrone,1-(acetyloxy)-1,4,4a,12a-tetrahydro- lies in its specific functionalization, which imparts distinct chemical and biological properties.

Properties

CAS No.

58976-82-2

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

IUPAC Name

(5,6,11,12-tetraoxo-1,4,4a,12a-tetrahydrotetracen-1-yl) acetate

InChI

InChI=1S/C20H14O6/c1-9(21)26-13-8-4-7-12-14(13)20(25)16-15(19(12)24)17(22)10-5-2-3-6-11(10)18(16)23/h2-6,8,12-14H,7H2,1H3

InChI Key

ZWBPPZICKXFYCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C=CCC2C1C(=O)C3=C(C2=O)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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